molecular formula C16H10O10S B8197781 5,5'-Sulfonyldiisophthalic acid

5,5'-Sulfonyldiisophthalic acid

Cat. No.: B8197781
M. Wt: 394.3 g/mol
InChI Key: ZGHBAQRKLOAGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Sulfonyldiisophthalic acid is an organic compound with the molecular formula C16H10O8S. It is characterized by the presence of two isophthalic acid moieties connected by a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5’-Sulfonyldiisophthalic acid can be synthesized through the oxidation of isophthalic acid derivatives. One common method involves the use of fuming sulfuric acid as an oxidizing agent. The reaction is typically carried out in an electric heating reaction kettle, where isophthalic acid is added to fuming sulfuric acid while stirring. The mixture is then heated to a temperature range of 186-196°C to facilitate the oxidation process .

Industrial Production Methods

Industrial production of 5,5’-Sulfonyldiisophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade fuming sulfuric acid and controlled reaction conditions to ensure high yield and purity of the final product. Safety measures, such as proper ventilation and personal protective equipment, are essential during the production process to handle the corrosive nature of the reagents .

Chemical Reactions Analysis

Types of Reactions

5,5’-Sulfonyldiisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5’-Sulfonyldiisophthalic acid involves its interaction with molecular targets through its sulfone and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfone group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Sulfonyldiisophthalic acid stands out due to its dual isophthalic acid moieties connected by a sulfone group, which imparts unique chemical properties and reactivity. This structural feature makes it particularly suitable for applications in the synthesis of complex coordination compounds and high-performance materials .

Properties

IUPAC Name

5-(3,5-dicarboxyphenyl)sulfonylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O10S/c17-13(18)7-1-8(14(19)20)4-11(3-7)27(25,26)12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHBAQRKLOAGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.